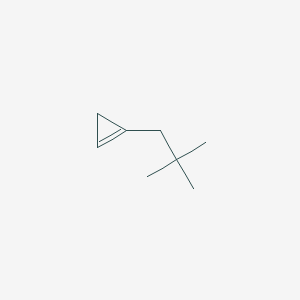

1-DCP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H14 |

|---|---|

Molecular Weight |

110.20 g/mol |

IUPAC Name |

1-(2,2-dimethylpropyl)cyclopropene |

InChI |

InChI=1S/C8H14/c1-8(2,3)6-7-4-5-7/h4H,5-6H2,1-3H3 |

InChI Key |

DTBSHMOVLBSMST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and relevant experimental methodologies for 1,2-Dichloropropane (propylene dichloride). The information is intended to support research, development, and safety assessments involving this compound.

Chemical Structure and Identification

1,2-Dichloropropane is a chlorinated hydrocarbon with the chemical formula C₃H₆Cl₂. It is a colorless, flammable liquid with a chloroform-like odor.[1] The molecule contains a chiral center at the second carbon atom, and thus exists as a racemic mixture of (S)- and (R)-enantiomers.

| Identifier | Value |

| IUPAC Name | 1,2-Dichloropropane |

| Synonyms | Propylene dichloride, Propane, 1,2-dichloro- |

| CAS Number | 78-87-5 |

| Molecular Formula | C₃H₆Cl₂ |

| Molecular Weight | 112.98 g/mol [1][2] |

| SMILES | CC(Cl)CCl |

| InChI | InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3 |

graph 1_2_Dichloropropane_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [fontsize=10];C1 [label="C", pos="0,1!"]; C2 [label="C", pos="1.5,1!"]; C3 [label="C", pos="0.75,2.5!"]; Cl1 [label="Cl", pos="-1.5,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl2 [label="Cl", pos="2.25,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H1 [label="H", pos="0,-0.5!"]; H2 [label="H", pos="-0.5,1.5!"]; H3 [label="H", pos="2,-0.5!"]; H4 [label="H", pos="2.5,0.5!"]; H5 [label="H", pos="0.75,3.5!"]; H6 [label="H", pos="-0.25,2.5!"];

C1 -- C2; C2 -- C3; C1 -- Cl1; C2 -- Cl2; C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C3 -- H6; }

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 1,2-Dichloropropane.

Table 2.1: Physical Properties

| Property | Value |

| Appearance | Colorless liquid[3] |

| Odor | Chloroform-like |

| Boiling Point | 95 to 96 °C (203 to 205 °F; 368 to 369 K)[3] |

| Melting Point | -100 °C (-148 °F; 173 K)[3] |

| Density | 1.156 g/cm³ at 20 °C[3] |

| Solubility in Water | 0.26 g/100 mL (at 20 °C)[3] |

| Vapor Pressure | 40 mmHg (at 20 °C)[3] |

| Flash Point | 16 °C (61 °F; 289 K)[3] |

| Autoignition Temperature | 557 °C (1,035 °F; 830 K)[3] |

Table 2.2: Chemical Reactivity and Stability

| Property | Description |

| Stability | Stable under normal conditions. Decomposes in the presence of humidity to release hydrogen chloride.[4] |

| Reactivity | Reacts with strong acids, oxidizers, and active metals. Reacts violently with aluminum.[4] |

| Decomposition Products | Upon burning, releases hydrogen chloride and phosgene.[4] |

Experimental Protocols

This section details the methodologies for determining the key physical and spectroscopic properties of 1,2-Dichloropropane.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of 1,2-Dichloropropane using the capillary method.

Materials:

-

Thiele tube

-

Thermometer (0-100 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

1,2-Dichloropropane sample

-

Heating source (e.g., Bunsen burner or oil bath)

-

Stand and clamp

Procedure:

-

A small amount of 1,2-Dichloropropane is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Objective: To determine the density of 1,2-Dichloropropane.

Materials:

-

Pycnometer or a graduated cylinder and an analytical balance

-

1,2-Dichloropropane sample

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.

-

The pycnometer is filled with 1,2-Dichloropropane to a known volume.

-

The mass of the pycnometer containing the sample is measured.

-

The temperature of the sample is recorded.

-

The density is calculated using the formula: Density = Mass / Volume.

Spectroscopic Analysis

Objective: To obtain the ¹H NMR and ¹³C NMR spectra of 1,2-Dichloropropane for structural elucidation.

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Sample Preparation:

-

A small amount of 1,2-Dichloropropane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A typical concentration is 0.04 ml in 0.5 ml of CDCl₃.[5]

¹H NMR Data Acquisition Parameters:

-

Frequency: 300 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Expected Chemical Shifts and Multiplicities:

-

~1.6 ppm (doublet, 3H, -CH₃)

-

~3.6-3.8 ppm (multiplet, 2H, -CH₂Cl)

-

~4.1 ppm (multiplet, 1H, -CHCl-)

-

Objective: To identify the functional groups present in 1,2-Dichloropropane.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

Sample Preparation:

-

A drop of neat 1,2-Dichloropropane liquid is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C-H stretching (alkane): ~2900-3000 cm⁻¹

-

C-H bending: ~1350-1470 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

Objective: To determine the molecular weight and fragmentation pattern of 1,2-Dichloropropane.

Instrumentation:

-

Mass spectrometer with an electron ionization (EI) source.

Experimental Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis: The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the ions is measured.

-

Expected Fragments (m/z):

-

Molecular ion peak [M]⁺ at m/z 112 (and 114 due to ³⁷Cl isotope).

-

Fragment ions corresponding to the loss of Cl, HCl, and various alkyl fragments.

-

Synthesis and Reactivity

1,2-Dichloropropane is primarily produced as a byproduct of the production of epichlorohydrin.[3] It can also be synthesized by the chlorination of propylene.[4] Its reactivity is characterized by the two chlorine atoms, which can undergo nucleophilic substitution and elimination reactions. It serves as a chemical intermediate in the production of perchloroethylene and other chlorinated chemicals.[1][3]

Safety and Handling

1,2-Dichloropropane is a flammable liquid and is considered a hazardous substance.[3] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[6] The Environmental Protection Agency (EPA) has classified 1,2-dichloropropane as a probable human carcinogen.[7]

Handling Precautions:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Keep away from heat, sparks, and open flames.[6]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

In Case of Exposure:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

References

- 1. 1,2-Dichloropropane | C3H6Cl2 | CID 6564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homesciencetools.com [homesciencetools.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Isomers of 1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloropropene (1,3-DCP) is a chlorinated hydrocarbon of significant industrial and research interest, primarily utilized as a soil fumigant for nematode control. It exists as two geometric isomers, (Z)-1,3-Dichloropropene (cis-isomer) and (E)-1,3-Dichloropropene (trans-isomer), which exhibit distinct physical, chemical, and toxicological properties. This technical guide provides a comprehensive overview of these isomers, detailing their characteristics, synthesis, analytical methodologies, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and environmental degradation pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

1,3-Dichloropropene, with the chemical formula C₃H₄Cl₂, is a colorless to straw-colored liquid characterized by a sweet, chloroform-like odor[1]. Commercially, it is typically available as a mixture of its cis- and trans-isomers[2]. The differential spatial arrangement of the chlorine atoms across the carbon-carbon double bond gives rise to unique properties for each isomer, influencing their reactivity, biological activity, and environmental fate. Understanding the specific characteristics of each isomer is crucial for applications in organic synthesis, toxicology studies, and environmental risk assessment.

Chemical and Physical Properties

The (Z)- and (E)- isomers of 1,3-dichloropropene, while sharing the same molecular formula and weight, display notable differences in their physical properties. These distinctions are critical for their separation, purification, and behavior in various matrices. A summary of their key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 1,3-Dichloropropene Isomers

| Property | (Z)-1,3-Dichloropropene (cis) | (E)-1,3-Dichloropropene (trans) |

| CAS Number | 10061-01-5[3] | 10061-02-6[3] |

| Molecular Formula | C₃H₄Cl₂ | C₃H₄Cl₂ |

| Molecular Weight | 110.97 g/mol [1][4] | 110.97 g/mol [1][4] |

| Appearance | Colorless to amber liquid[5] | Clear colorless liquid[4] |

| Odor | Sweetish, chloroform-like[5] | Chloroform-like[4] |

| Boiling Point | 104 °C[4][6] | 112 °C[4][7] |

| Melting Point | < -50 °C[2] | -50 °C[4] |

| Density | 1.225 g/mL at 25 °C[6] | 1.217 g/mL at 20 °C[8] |

| Vapor Pressure | 34.3 mmHg at 25 °C[1] | 23.0 mmHg at 25 °C[1] |

| Water Solubility | 2,180 mg/L at 25 °C[1][2] | 2,320 mg/L at 25 °C[1][2] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.06[1] | 2.03[1] |

| Refractive Index (n20/D) | 1.4675[6] | 1.4682[4] |

Synthesis and Purification

Industrial Synthesis

1,3-Dichloropropene is primarily produced as a byproduct during the high-temperature chlorination of propene to synthesize allyl chloride[4]. It can also be synthesized through the dehydration of 1,3-dichloro-2-propanol or the dehydrochlorination of 1,2,3-trichloropropane[9]. These industrial processes typically yield a mixture of the (Z)- and (E)-isomers.

Isomer Enrichment and Separation

Experimental Protocol: Fractional Distillation for Isomer Separation (General Procedure)

Fractional distillation is the primary method for separating the (Z)- and (E)-isomers of 1,3-dichloropropene, exploiting their difference in boiling points.

-

Apparatus: A fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The isomeric mixture is placed in the round-bottom flask with boiling chips.

-

The mixture is heated gently. The vapor enriched in the more volatile (Z)-isomer (lower boiling point) will rise through the fractionating column.

-

The temperature at the top of the column is monitored. The temperature should plateau at the boiling point of the (Z)-isomer as it distills over.

-

The distillate, enriched in the (Z)-isomer, is collected in the receiving flask.

-

Once the majority of the (Z)-isomer has been distilled, the temperature will rise towards the boiling point of the (E)-isomer.

-

The receiving flask can be changed to collect the (E)-isomer fraction.

-

-

Note: The efficiency of the separation is dependent on the length and type of the fractionating column.

Chemical Reactivity and Applications

The chemical reactivity of 1,3-dichloropropene is dictated by the presence of the carbon-carbon double bond and the two chlorine atoms. The double bond is susceptible to addition reactions, while the carbon-chlorine bonds are sites for nucleophilic substitution[10]. The allylic chlorine atom is particularly reactive. These reactive sites make 1,3-dichloropropene a versatile intermediate in organic synthesis. Its primary commercial application is as a soil fumigant to control nematodes[4][11].

Mechanism of Action and Toxicology

Genotoxicity and Carcinogenicity

1,3-Dichloropropene is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency[12]. Its genotoxicity is a key aspect of its toxicological profile.

Metabolic Activation and Detoxification

The primary metabolic pathway for 1,3-dichloropropene in mammals involves conjugation with glutathione (GSH), a critical step in its detoxification[1]. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further metabolized to a mercapturic acid derivative, which is then excreted in the urine[6].

However, this detoxification pathway can also lead to toxicity. Depletion of cellular glutathione can leave the cell vulnerable to oxidative stress and damage from reactive electrophiles. The cis-isomer conjugates with glutathione at a faster rate than the trans-isomer[1].

Toxicological Data

The acute toxicity of 1,3-dichloropropene isomers has been evaluated in various animal models. A summary of key toxicity values is presented in Table 2.

Table 2: Acute Toxicity of 1,3-Dichloropropene Isomers

| Toxicity Metric | Species | Route | (Z)-1,3-Dichloropropene (cis) | (E)-1,3-Dichloropropene (trans) |

| LD₅₀ | Rat | Oral | 121 mg/kg[12] | 94 mg/kg |

| LC₅₀ (4-hour) | Rat | Inhalation | 3042-3514 mg/m³ | 4880-5403 mg/m³ |

Occupational Exposure Limits

To mitigate the health risks associated with 1,3-dichloropropene exposure, several organizations have established occupational exposure limits, as summarized in Table 3.

Table 3: Occupational Exposure Limits for 1,3-Dichloropropene (Isomer Mixture)

| Organization | Limit | Value |

| ACGIH (TLV-TWA) | Threshold Limit Value - Time-Weighted Average | 1 ppm |

| NIOSH (REL-TWA) | Recommended Exposure Limit - Time-Weighted Average | 1 ppm (5 mg/m³) |

| OSHA (PEL-TWA) | Permissible Exposure Limit - Time-Weighted Average | 1 ppm (5 mg/m³) |

Environmental Fate and Degradation

1,3-Dichloropropene is introduced into the environment primarily through its use as a soil fumigant. Its environmental fate is governed by processes such as volatilization, hydrolysis, and microbial degradation.

Hydrolysis

In aqueous environments, 1,3-dichloropropene undergoes hydrolysis to form 3-chloroallyl alcohol. This process is pH-dependent, with higher pH values favoring the reaction.

Microbial Degradation

Soil microorganisms play a significant role in the degradation of 1,3-dichloropropene. The initial hydrolysis product, 3-chloroallyl alcohol, can be further oxidized to 3-chloroacrylic acid, which is then metabolized by soil bacteria.

Analytical Methodologies

The analysis and quantification of 1,3-dichloropropene isomers in various matrices are crucial for research, environmental monitoring, and regulatory compliance.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis (General Procedure)

GC-MS is a widely used and effective technique for the separation and identification of 1,3-dichloropropene isomers.

-

Sample Preparation: Samples (e.g., soil, water, biological tissues) are typically extracted with an organic solvent such as hexane or methanol. For water samples, purge and trap techniques are often employed.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

GC Column: A capillary column with a suitable stationary phase (e.g., DB-VRX, star-poly(ε-caprolactone)) is used to separate the isomers.

-

GC Conditions:

-

Injector Temperature: Typically around 200°C.

-

Oven Temperature Program: A temperature gradient is used to achieve optimal separation. For example, starting at a low temperature (e.g., 35-40°C) and ramping up to a higher temperature (e.g., 210-220°C).

-

Carrier Gas: Helium is commonly used.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) is standard.

-

Detection Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity by monitoring characteristic ions of the isomers.

-

-

Data Analysis: The isomers are identified based on their retention times and mass spectra, and quantified by comparing their peak areas to those of known standards.

Conclusion

The (Z)- and (E)-isomers of 1,3-dichloropropene possess distinct characteristics that have significant implications for their industrial use, biological activity, and environmental impact. This guide has provided a detailed overview of their properties, synthesis, toxicological mechanisms, and analytical methods to serve as a valuable resource for the scientific community. The presented data and pathway diagrams offer a structured framework for understanding these important chlorinated hydrocarbons. Further research into specific molecular targets and signaling pathways could provide deeper insights into their mechanisms of toxicity and inform the development of safer alternatives or remediation strategies.

References

- 1. (Z)-1,3-Dichloropropene | C3H4Cl2 | CID 5280970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-DICHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1,3-Dichloropropane synthesis - chemicalbook [chemicalbook.com]

- 4. (E)-1,3-Dichloropropene | C3H4Cl2 | CID 24726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3914167A - Process for making cis-1,3-dichloropropene - Google Patents [patents.google.com]

- 6. Human Metabolome Database: Showing metabocard for 1,3-Dichloropropene (HMDB0013592) [hmdb.ca]

- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 1,3-dichloropropene (mixture of isomers), 542-75-6 [thegoodscentscompany.com]

- 9. US6881872B2 - Less colored trans-1,3-dichloropropene and process for its production - Google Patents [patents.google.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Purification [chem.rochester.edu]

- 12. 1,3-Dichloropropene | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Historical and Technical Guide to 1,3-Dichloropropene as a Soil Fumigant

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloropropene (1,3-D), a halogenated hydrocarbon, has been a significant tool in agriculture for the control of soil-borne pests for over half a century.[1][2] Marketed primarily under trade names such as Telone and D-D, it has been widely used as a pre-plant soil fumigant to combat a broad spectrum of nematodes and other pathogens that can devastate crops.[3][4] This technical guide provides an in-depth historical overview of the use of 1,3-dichloropropene, including its development, application, efficacy, and the scientific methodologies used for its evaluation.

Historical Development and Formulations

First introduced as a pesticide in 1956 and registered for use in the United States in 1954, 1,3-dichloropropene became a prominent nematicide, particularly with the phase-out of other fumigants like methyl bromide.[2][3] Early formulations, such as Telone II, contained approximately 88-90% 1,3-dichloropropene as a mixture of cis and trans isomers, along with other chlorinated hydrocarbons and 1% epichlorohydrin as a stabilizer.[5] Later formulations transitioned to using epoxidized soybean oil as a stabilizer to reduce toxicity.[5]

Table 1: Historical Formulations of 1,3-Dichloropropene-based Soil Fumigants

| Trade Name | Active Ingredient Composition | Stabilizer | Historical Notes |

| D-D | Mixture of 1,3-dichloropropene and 1,2-dichloropropane | Not specified in readily available literature | One of the earliest commercial formulations. |

| Telone | 40% cis-1,3-Dichloropropene, 38% trans-1,3-Dichloropropene | Not specified in readily available literature | A widely used Dow Chemical Company product.[6] |

| Telone II | 48-53% cis-1,3-Dichloropropene, 42-45% trans-1,3-Dichloropropene | Epichlorohydrin (early formulations), Epoxidized soybean oil (later formulations) | A more purified formulation compared to D-D.[5][6] |

| Telone C-17 | 1,3-Dichloropropene with 17% Chloropicrin | Epoxidized soybean oil | Formulation with chloropicrin to broaden the spectrum of activity against soil-borne diseases. |

| Telone C-35 | 61.1% or 63.4% 1,3-Dichloropropene with 35% Chloropicrin | Epoxidized soybean oil | Higher concentration of chloropicrin for enhanced fungicidal action.[4][7] |

Application as a Soil Fumigant

1,3-Dichloropropene is a volatile liquid that, when injected into the soil, diffuses through the air spaces to create a zone of control.[4] It is typically applied as a pre-plant treatment to allow for a sufficient exposure period for pest control and a subsequent aeration period to prevent phytotoxicity to the crop.[8]

Application Methodology:

The primary method of application is mechanical soil injection.[7] Specialized equipment injects the liquid fumigant at a specific depth, typically 12 to 18 inches below the soil surface.[3] Immediately following injection, the soil is sealed to minimize volatilization and maintain a lethal concentration of the fumigant in the soil profile.[9] Sealing methods include mechanical compaction (rolling) or creating a water seal by light irrigation.[8]

Table 2: Historical Application Rates of 1,3-Dichloropropene for Nematode Control

| Crop | Application Rate (Liters/hectare) | Soil Type | Reference |

| Spring Squash | 56, 84, 112, 168 | Sandy | [10] |

| Tomato | 80, 120, 180 | Not specified | [11] |

| Cotton | Not specified in L/ha, but evaluated for efficacy | Not specified | [12] |

| Vegetable Crops | ~100-130 kg/ha | Mineral Soils | [9] |

| Vegetable Crops | ~275 kg/ha | Muck or Peat Soils | [9] |

| Tree and Vine Crops | ~380 kg/ha | Not specified | [9] |

| General Use | Up to 280 kg/ha | Not specified | [1] |

Efficacy Against Soil-Borne Pests

The primary agricultural use of 1,3-dichloropropene has been for the management of plant-parasitic nematodes, particularly root-knot nematodes (Meloidogyne spp.).[13][14] Its high efficacy against these microscopic roundworms has been crucial for the production of many high-value crops.

Table 3: Efficacy of 1,3-Dichloropropene against Meloidogyne spp.

| Crop | Nematode Species | Application Rate | Efficacy (% reduction in galling, increase in yield, etc.) | Reference |

| Spring Squash | Meloidogyne spp. | 84, 112, 168 L/ha | Significant decrease in root galling severity. | [10] |

| Tobacco | Meloidogyne spp. | Not specified | Increased yield by 482 kg/ha and crop value by $1,784/ha in highly infested fields. | [13][14] |

| Cotton | Meloidogyne incognita | Not specified | Reduced lint weight loss by 10-52% compared to untreated controls. | [12] |

| Tomato | Meloidogyne incognita | 80, 120, 180 L/ha | Suppressed root galling and maintained high marketable yields. | [11] |

| Sweetpotato | Meloidogyne enterolobii | Not specified | Consistently effective at improving marketable yield and reducing storage root galling. | [15] |

Experimental Protocols

Soil Fumigation Efficacy Trial

A standardized workflow is crucial for evaluating the efficacy of soil fumigants like 1,3-dichloropropene. The following protocol outlines a typical field trial.

Nematode Mortality Assessment

A common method to assess the direct impact of fumigation on nematode viability is through bioassays.

-

Soil Sampling: Collect soil samples from treated and untreated (control) plots at various depths and time intervals post-fumigation.

-

Nematode Extraction: Extract nematodes from the soil samples using techniques such as Baermann funnel or centrifugal flotation.

-

Viability Staining: Stain the extracted nematodes with a viability stain (e.g., Meldola's Blue or acid fuchsin) to differentiate between live and dead individuals.

-

Microscopic Examination: Count the number of live and dead nematodes under a microscope to calculate the percentage of mortality.

Residue Analysis: EPA Method 524.2

EPA Method 524.2 is a widely used protocol for the analysis of volatile organic compounds, including 1,3-dichloropropene, in water samples. This method is crucial for monitoring the environmental fate of the fumigant.

Principle: Volatile organic compounds are purged from the water sample using an inert gas. The purged compounds are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed compounds are introduced into a gas chromatograph-mass spectrometer (GC-MS) for separation, identification, and quantification.[16]

Key Steps:

-

Sample Collection: Collect water samples in 40-mL vials containing a dechlorinating agent and preserved with hydrochloric acid to a pH <2.[17][18]

-

Purging: A 5-mL or 25-mL water sample is placed in a purging device. An inert gas (e.g., helium) is bubbled through the sample for a specific time (e.g., 11 minutes) to transfer the volatile compounds to the vapor phase.[16]

-

Trapping: The vapor is passed through a trap containing sorbent materials (e.g., Tenax®, silica gel, and charcoal) that retain the volatile organic compounds.[16]

-

Desorption: The trap is rapidly heated, and the trapped compounds are backflushed with an inert gas onto the GC column.

-

GC-MS Analysis: The compounds are separated based on their boiling points and affinity for the GC column. The mass spectrometer identifies and quantifies the compounds based on their unique mass spectra.[16]

Mode of Action and Toxicological Pathways

1,3-Dichloropropene is a reactive alkylating agent.[6] Its nematicidal activity is believed to stem from its ability to react with and disrupt essential biological molecules within the nematodes.

Proposed Nematicidal Action

The primary mechanism of toxicity is thought to involve the alkylation of nucleophilic sites on proteins and DNA within the nematode's cells. This non-specific action can lead to enzyme inhibition, disruption of cellular processes, and ultimately, cell death.

Detoxification Pathway in Mammals

In mammals, 1,3-dichloropropene is primarily detoxified through conjugation with glutathione (GSH), a key antioxidant.[19][20][21] This process is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further metabolized and excreted in the urine.[3]

References

- 1. 1,3-dichloropropene (Ref: D D92) [sitem.herts.ac.uk]

- 2. farmprogress.com [farmprogress.com]

- 3. epa.gov [epa.gov]

- 4. TELONE™ II by Teleos: Unrivaled Nematode Control [teleosag.com]

- 5. 1,3-Dichloropropene (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. countyofglenn.net [countyofglenn.net]

- 8. Soil Fumigation [cms.ctahr.hawaii.edu]

- 9. Groundwater monitoring for 1,3‐dichloropropene in high fumigant use areas of North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rate response of 1,3-dichloropropene for nematode control in spring squash in deep sand soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. innovationtoimpact.org [innovationtoimpact.org]

- 12. Effects of 1,3-Dicliloropropene for Meloidogyne incognita Management on Cotton Produced under Furrow Irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of 1,3-Dichloropropene for Control of Meloidogyne spp. in a Tobacco Pest Management System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.flvc.org [journals.flvc.org]

- 15. Fumigation Using 1,3-Dichloropropene Manages Meloidogyne enterolobii in Sweetpotato More Effectively than Fluorinated Nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. legacy.azdeq.gov [legacy.azdeq.gov]

- 18. paragonlaboratories.com [paragonlaboratories.com]

- 19. Glutathione conjugation in the detoxication of (Z)-1,3-dichloropropene (a component of the nematocide D-D) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The protective action of glutathione on the microbial mutagenicity of the Z- and E-isomers of 1,3-dichloropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biological effect monitoring of occupational exposure to 1,3-dichloropropene: effects on liver and renal function and on glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Dichloropropanes in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dichloropropanes, specifically 1,2-dichloropropane (1,2-DCP) and 1,3-dichloropropane (1,3-DCP), in the soil environment. Dichloropropanes have been used as soil fumigants and are found as byproducts in industrial processes.[1][2][3] Understanding their behavior in soil is critical for assessing their environmental risk and developing remediation strategies. This document summarizes key physicochemical properties, details the primary fate and transport mechanisms, and outlines experimental methodologies used to study these processes.

Physicochemical Properties of Dichloropropanes

The environmental behavior of dichloropropanes is governed by their physical and chemical properties. These properties influence their partitioning between soil, water, and air, as well as their susceptibility to degradation. A summary of key quantitative data is presented in Table 1.

| Property | 1,2-Dichloropropane | 1,3-Dichloropropane | References |

| Molecular Weight ( g/mol ) | 112.98 | 112.99 | [4][5] |

| Water Solubility (mg/L at 20-25°C) | 2,700 - 2,800 | Miscible | [4][6] |

| Vapor Pressure (mm Hg at 20-25°C) | 42 - 53.3 | 18.2 | [4][7] |

| Henry's Law Constant (atm-m³/mol at 20-25°C) | 1.67x10⁻³ - 2.82x10⁻³ | 9.76x10⁻⁴ | [4][7] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.98 - 2.28 | 2.00 | [4][7] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) (L/kg) | 47 | 290 (estimated) | [7][8] |

Core Environmental Fate and Transport Processes

The primary processes that dictate the fate and transport of dichloropropanes in soil are volatilization, sorption, degradation (including hydrolysis and biodegradation), and leaching.

Volatilization

Volatilization is a significant dissipation pathway for dichloropropanes from the soil surface.[6] Their relatively high vapor pressures and Henry's Law constants indicate a tendency to partition from the soil and water phases into the air.[4][7] The rate of volatilization is influenced by soil type, moisture content, temperature, and the depth of incorporation. For instance, it is estimated that 5-10% of the cis-isomer of 1,3-dichloropropene is lost to the atmosphere from a warm, moist sandy loam.[6] The potential for volatilization exists from both moist and dry soil surfaces.[7][9]

Sorption

Sorption to soil particles can retard the movement of dichloropropanes and reduce their availability for other processes like volatilization and biodegradation. The extent of sorption is primarily influenced by the soil organic carbon content. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting sorption. 1,2-Dichloropropane has a measured Koc of 47 in a silt loam soil, suggesting low sorption and high mobility.[8] In contrast, 1,3-dichloropropane has an estimated Koc of 290, indicating moderate mobility in soil.[7][9] Adsorption of 1,2-DCP to clay minerals can occur in dry soil, but it readily desorbs when the soil is moist.[8]

Degradation

Degradation is a critical process for the removal of dichloropropanes from the soil environment. It can occur through both abiotic (chemical) and biotic (microbial) pathways.

Hydrolysis: This is a major abiotic degradation pathway for dichloropropanes in soil and water.[10] The rate of hydrolysis is dependent on pH, with higher pH favoring the reaction.[10][11] For 1,3-dichloropropene, hydrolysis is the initial step in its degradation, forming 3-chloroallyl alcohol.[10][12] The half-life of 1,3-dichloropropene in deionized water at 20°C is approximately 9.8 days.[10][11] In soil, the hydrolysis rate of 1,3-D increases with soil moisture content.[10] The hydrolysis half-life of 1,3-dichloropropane is estimated to be 2.3 years at pH 7 and 25°C, suggesting it is a slow process for this isomer in moist soils.[9]

Biodegradation: Microbial degradation plays a crucial role in the breakdown of dichloropropanes in soil.[12] Both aerobic and anaerobic biodegradation have been observed.

-

Aerobic Biodegradation: The rate of aerobic biodegradation of 1,3-dichloropropene is highly dependent on the soil type, with reported half-lives ranging from 1.8 to 61 days.[6] Repeated application of 1,3-D to soil can lead to accelerated microbial degradation.[13] The primary metabolites of 1,3-dichloropropene biodegradation are 3-chloroallyl alcohol and 3-chloroacrylic acid.[14]

-

Anaerobic Biodegradation: Under anaerobic conditions, 1,2-dichloropropane can be reductively dechlorinated.[15][16] Studies have shown the transformation of 1,2-DCP to 1-chloropropane and propene by anaerobic microcosms and enrichment cultures.[15] Continuous removal efficiencies of over 90% for 1,2-DCP have been achieved in anaerobic fluidized bed reactors.[1][17]

Leaching

Due to their moderate to high mobility, dichloropropanes have the potential to leach through the soil profile and contaminate groundwater.[8][18] The low Koc value of 1,2-DCP indicates a high potential for leaching.[8] Similarly, the Koc values for 1,3-dichloropropene also suggest high mobility in soil.[6] The extent of leaching is influenced by factors such as soil type, rainfall, and the rate of degradation. While there is potential for leaching, the rapid degradation of 1,3-D in many agricultural soils helps to mitigate this risk.[18]

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the environmental fate of dichloropropanes. Below are summaries of methodologies cited in the literature.

Soil Incubation Studies for Biodegradation

-

Objective: To determine the rate of biodegradation of dichloropropanes in soil under controlled laboratory conditions.

-

Methodology:

-

Soil samples are collected from the field, sieved, and characterized (e.g., for texture, organic matter content, pH).

-

The soil is brought to a specific moisture content (e.g., 10% by weight).[10]

-

The dichloropropane isomer (e.g., cis-, trans-1,3-D) is spiked into the soil at a known concentration.[10]

-

The treated soil is incubated in sealed containers at a constant temperature (e.g., 20°C).[10]

-

At various time intervals, subsamples of the soil are taken for analysis.

-

The concentration of the parent compound and its degradation products are determined using gas chromatography (GC).[19]

-

The rate of degradation and the half-life are calculated based on the disappearance of the parent compound over time.

-

Hydrolysis Experiments

-

Objective: To determine the rate of chemical hydrolysis of dichloropropanes in water and soil.

-

Methodology:

-

For aqueous hydrolysis, the dichloropropane is added to deionized water or buffer solutions of different pH values.[10]

-

For soil hydrolysis, the compound is added to sterilized (e.g., autoclaved) soil to inhibit microbial activity.[19]

-

The solutions or soil slurries are incubated at a constant temperature.[10]

-

The disappearance of the parent compound or the release of chloride ions is monitored over time.[10]

-

The hydrolysis rate constant and half-life are then calculated.

-

Anaerobic Degradation Studies

-

Objective: To investigate the biodegradation of dichloropropanes under anaerobic conditions.

-

Methodology:

-

Anaerobic microcosms are established using sediment or sludge as the inoculum.[15]

-

A defined mineral medium is used, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

The dichloropropane is added as the substrate, and an electron donor (e.g., hydrogen, methanol, acetate) may be supplied.[1][16]

-

The microcosms are incubated in the dark at a controlled temperature.

-

The degradation of the parent compound and the formation of metabolites are monitored over time using GC.[1]

-

Visualizations

The following diagrams illustrate the key processes and pathways described in this guide.

Caption: Key environmental fate and transport processes of dichloropropanes in the soil.

Caption: Simplified degradation pathways for 1,3-dichloropropene and 1,2-dichloropropane.

Caption: A generalized experimental workflow for studying dichloropropane degradation in soil.

References

- 1. iwaponline.com [iwaponline.com]

- 2. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 3. 1,2-Dichloropropane | C3H6Cl2 | CID 6564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 1,3-DICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. epa.gov [epa.gov]

- 7. 1,3-Dichloropropane | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. echemi.com [echemi.com]

- 10. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation of 1,3-dichloropropene (1,3-d) in soils with different histories of field applications of 1,3-d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. iwaponline.com [iwaponline.com]

- 18. Groundwater monitoring for 1,3‐dichloropropene in high fumigant use areas of North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. edepot.wur.nl [edepot.wur.nl]

Toxicological Profile of 1,2-Dichloropropane in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1,2-Dichloropropane (1,2-DCP) in various animal models. The information is compiled from a range of studies, including those conducted by the National Toxicology Program (NTP) and other research institutions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

1,2-Dichloropropane is a volatile organic compound that has been shown to elicit a range of toxic effects in animal models. The primary target organs include the liver, kidneys, respiratory system, and the hematopoietic system. Toxicity is observed across acute, subchronic, and chronic exposure durations and is mediated by metabolic activation, primarily through cytochrome P450 2E1 (CYP2E1), leading to glutathione (GSH) depletion, oxidative stress, and mitochondrial dysfunction. Carcinogenicity has been observed in rodents, with increased incidences of tumors in the liver, mammary gland, and respiratory tract. Developmental toxicity is characterized by delayed fetal development at maternally toxic doses. Genotoxicity has been demonstrated in some in vivo and in vitro test systems.

Acute Toxicity

Acute exposure to 1,2-DCP induces toxicity primarily in the liver, central nervous system, and hematopoietic system.

Quantitative Data

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | ~2000 mg/kg bw | [1] |

| Rat | Inhalation (4-hr) | LC50 | ~2000 ppm (9300 mg/m³) | [1] |

| Rabbit | Dermal | LD50 | ~10,000 mg/kg bw | [1] |

Experimental Protocols

Acute Oral Toxicity Study in Rats (Modified OECD 423)

-

Test Animals: Female Wistar rats, fasted overnight before administration.

-

Administration: Single oral gavage of undiluted 1,2-DCP or prepared in corn oil.

-

Dose Levels: Step-wise dosing, starting at 300 mg/kg and escalating to 2000 mg/kg.

-

Observations: Clinical signs are recorded multiple times on the day of administration and daily thereafter for 14 days. Body weight is measured before administration and weekly.

-

Endpoint: Mortality is the primary endpoint. A gross necropsy is performed on all animals at the end of the observation period.

Subchronic Toxicity

Repeated exposure to 1,2-DCP over a subchronic duration results in cumulative toxicity, primarily affecting the liver, hematopoietic system, and respiratory tract.

Quantitative Data

| Species | Route of Administration | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Inhalation | 13 weeks | 15 ppm | 150 ppm | Decreased body weight | [1] |

| Mouse | Inhalation | 13 weeks | 150 ppm | - | No adverse systemic effects noted | [1] |

| Rabbit | Inhalation | 13 weeks | 150 ppm (females) | 150 ppm (males) | Altered red blood cell parameters (regenerative anemia) | [1] |

| Rat | Oral (gavage) | 13 weeks | - | 100 mg/kg/day | Changes in serum enzymes indicative of slight hepatotoxicity | [2] |

Experimental Protocols

13-Week Inhalation Toxicity Study in Mice

-

Test Animals: Male and female B6D2F1 mice.

-

Exposure: Whole-body inhalation for 6 hours/day, 5 days/week for 13 weeks.

-

Concentrations: 0, 50, 100, 200, 300, or 400 ppm.

-

Parameters Evaluated: Clinical signs, body weights, hematology (hemoglobin, hematocrit, red blood cell count, white blood cell count, and differential leukocyte count), serum chemistry (e.g., BUN, glucose, albumin, GPT, ALP), urinalysis, gross pathology, histopathology of major organs, and organ weights.[3][4]

-

Endpoint: The primary endpoints are treatment-related changes in the evaluated parameters, particularly evidence of hemolytic anemia and lesions in the liver, forestomach, and heart.[3][4]

Chronic Toxicity and Carcinogenicity

Long-term exposure to 1,2-DCP has been demonstrated to be carcinogenic in rodent models.

Quantitative Data

| Species | Route | Duration | Dose/Concentration | Tumor Site | Finding | Reference |

| Rat (F344/N) | Gavage | 103 weeks | 125 or 250 mg/kg/day (females) | Mammary Gland | Equivocal evidence of an increase in atypical mammary tumors (adenocarcinoma or highly cellular fibroadenoma) | [1][5] |

| Mouse (B6C3F1) | Gavage | 103 weeks | 125 or 250 mg/kg/day | Liver | Increased incidence of hepatocellular adenomas | [1][5][6] |

| Rat (F344) | Inhalation | 2 years | 80, 200, or 500 ppm | Nasal Cavity | Increased incidence of nasal tumors (papilloma and esthesioneuroepithelioma) | [7] |

| Mouse (B6D2F1) | Inhalation | 2 years | 32, 80, or 200 ppm | Lung, Harderian Gland | Increased combined incidence of bronchiolo-alveolar adenomas and carcinomas (females); marginally increased incidence of Harderian gland adenomas (males) | [3][8] |

Experimental Protocols

NTP 2-Year Carcinogenesis Bioassay (Gavage)

-

Test Animals: 50 male and 50 female F344/N rats and B6C3F1 mice per group.

-

Administration: 1,2-DCP in corn oil administered by gavage, 5 days per week for 103 weeks.

-

Dose Levels:

-

Male Rats: 62 or 125 mg/kg body weight.

-

Female Rats and Male/Female Mice: 125 or 250 mg/kg body weight.

-

-

Control Group: Vehicle (corn oil) control group of 50 rats and 50 mice of each sex.

-

Observations: Survival, body weights, and clinical signs are monitored throughout the study.

-

Endpoint: A complete histopathological examination of all major tissues and organs is performed at the end of the study to determine the incidence of neoplastic and non-neoplastic lesions.[9]

Genotoxicity

1,2-DCP has shown mixed results in genotoxicity assays, with evidence of DNA damage in some in vivo systems.

Quantitative Data

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without S9 | Negative | [1] |

| In vivo Micronucleus Assay | Mouse bone marrow | In vivo | Negative | [10] |

| Comet Assay | Mouse liver | In vivo | Positive (dose-dependent increase in DNA damage) | [10] |

| gpt Mutation Assay | Mouse liver | In vivo | Positive (increased mutant frequency with co-exposure to dichloromethane) | [10] |

Experimental Protocols

In Vivo Micronucleus Assay in Mice

-

Test Animals: Male B6C3F1 mice.

-

Administration: Inhalation exposure to 1,2-DCP at various concentrations.

-

Sample Collection: Peripheral blood is collected.

-

Analysis: The frequency of micronucleated reticulocytes (MN-RETs) is determined using flow cytometry. A positive result is characterized by a statistically significant, dose-dependent increase in MN-RETs compared to the control group.[11][12]

Reproductive and Developmental Toxicity

1,2-DCP is not considered a primary reproductive or developmental toxicant, with effects on development observed only at doses that also cause maternal toxicity.

Quantitative Data

| Species | Route | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Developmental Effects at LOAEL | Reference | |---|---|---|---|---|---|---| | Rat | Gavage | 30 mg/kg/day | 125 mg/kg/day | 30 mg/kg/day | 125 mg/kg/day | Delayed ossification of skull bones |[1][13] | | Rabbit | Gavage | 50 mg/kg/day | 150 mg/kg/day | 50 mg/kg/day | 150 mg/kg/day | Delayed ossification of skull bones |[1][13] |

Experimental Protocols

Developmental Toxicity Study in Rabbits (OECD 414)

-

Test Animals: Pregnant New Zealand White rabbits.

-

Administration: 1,2-DCP administered via oral gavage from gestation day 7 through 19.

-

Dose Levels: 0, 15, 50, or 150 mg/kg/day.

-

Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.

-

Fetal Examinations: On gestation day 28, fetuses are examined for external, visceral, and skeletal malformations, as well as variations in development such as delayed ossification.[13]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of 1,2-DCP is primarily driven by its metabolic activation, leading to cellular damage through multiple interconnected pathways.

Metabolic Activation and Glutathione Depletion

1,2-DCP is metabolized by cytochrome P450 enzymes, predominantly CYP2E1. This oxidative metabolism generates reactive intermediates that can directly damage cellular macromolecules or be conjugated with glutathione (GSH). The conjugation process, which can also occur spontaneously, leads to the depletion of intracellular GSH stores. Depletion of GSH compromises the cell's antioxidant defenses, rendering it susceptible to oxidative stress and subsequent injury.

Oxidative Stress and Mitochondrial Dysfunction

The metabolism of 1,2-DCP by CYP2E1 generates reactive oxygen species (ROS), leading to oxidative stress. This is characterized by lipid peroxidation and damage to other cellular components. Oxidative stress can also be exacerbated by GSH depletion. Mitochondria are a key target of 1,2-DCP-induced toxicity. The compound and its metabolites can inhibit the mitochondrial respiratory chain, leading to a decrease in ATP production and further ROS generation. This mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.

Apoptosis Signaling Cascade

Mitochondrial dysfunction induced by 1,2-DCP can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, leading to the execution of the apoptotic program and cell death.

Conclusion

The toxicological profile of 1,2-Dichloropropane in animal models reveals a multi-organ toxicant with carcinogenic potential. The mechanisms of toxicity are complex and involve metabolic activation leading to glutathione depletion, oxidative stress, and mitochondrial dysfunction, ultimately resulting in cellular damage and, in the case of chronic exposure, tumorigenesis. The data summarized in this guide, along with the detailed experimental protocols and signaling pathways, provide a valuable resource for understanding the risks associated with 1,2-DCP exposure and for guiding future research and regulatory decisions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 2E1 is responsible for the initiation of 1,2-dichloropropane-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. criver.com [criver.com]

- 8. Cytochrome P450 2E1 is responsible for the initiation of 1,2-dichloropropane-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Glutathione depletion in the liver and brain produced by 2-chloropropionic acid: relevance to cerebellar granule cell necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione Depletion and Disruption of Intracellular Ionic Homeostasis Regulate Lymphoid Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. oecd.org [oecd.org]

Biodegradation of 1,2-Dichloropropane: A Technical Guide to Environmental Fate and Remediation Strategies

For: Researchers, scientists, and drug development professionals

Abstract

1,2-Dichloropropane (1,2-DCP), a synthetic chlorinated hydrocarbon, is a persistent environmental pollutant of significant concern due to its toxicity and recalcitrance. This technical guide provides an in-depth overview of the microbial degradation pathways of 1,2-DCP in the environment, with a focus on both anaerobic and aerobic processes. It details the key microorganisms, enzymes, and metabolic routes involved in its transformation. Furthermore, this document outlines comprehensive experimental protocols for studying 1,2-DCP biodegradation and presents quantitative data to support the understanding of its environmental fate and the development of effective bioremediation strategies.

Introduction

1,2-Dichloropropane is a colorless, flammable liquid that has been used as an industrial solvent, soil fumigant, and chemical intermediate.[1] Its widespread use has led to contamination of soil and groundwater, posing risks to human health and ecosystems. Understanding the natural attenuation and potential for enhanced bioremediation of 1,2-DCP is crucial for managing contaminated sites. This guide synthesizes the current scientific knowledge on the microbial processes that can lead to the detoxification of this compound.

Anaerobic Biodegradation Pathways

Under anoxic conditions, the primary mechanism for 1,2-DCP biodegradation is reductive dechlorination, where the compound is used as an electron acceptor.[1] Two main anaerobic pathways have been identified: dichloroelimination and hydrogenolysis.

Dichloroelimination Pathway

The most direct anaerobic pathway for 1,2-DCP degradation is dichloroelimination, which involves the simultaneous removal of both chlorine atoms to form the non-toxic end product, propene.[2][3] This reaction is catalyzed by a specific reductive dehalogenase.

-

Key Microorganisms: Organohalide-respiring bacteria such as Dehalococcoides mccartyi and Dehalogenimonas species are known to carry out this transformation.[3][4]

-

Key Enzyme: The enzyme responsible for this reaction is dichloropropane dehalogenase, encoded by the dcpA gene. The presence of the dcpA gene can be used as a biomarker to assess the potential for 1,2-DCP reductive dechlorination at a contaminated site.[4]

Hydrogenolysis Pathway

In some anaerobic environments, 1,2-DCP can undergo sequential hydrogenolysis, where chlorine atoms are replaced one at a time by hydrogen atoms. This pathway involves the formation of monochlorinated intermediates.

-

Intermediates: 1-Chloropropane and 2-chloropropane are transiently formed.[2]

-

Final Product: These intermediates are subsequently dechlorinated to propene.[2] This pathway has been observed in anaerobic microcosms derived from river sediments.[2][5]

Aerobic Biodegradation Pathways

Aerobic biodegradation of 1,2-DCP is generally a slower process and often occurs cometabolically, where the microorganisms do not use the compound as a primary energy or carbon source.[1] The initial steps involve either hydrolytic or oxidative reactions.

Hydrolytic Dehalogenation

The primary aerobic pathway is initiated by the hydrolytic cleavage of a carbon-chlorine bond, catalyzed by haloalkane dehalogenases.

-

Key Microorganisms: Bacteria such as Xanthobacter autotrophicus and Ancylobacter aquaticus have been shown to possess this capability.

-

Key Enzyme: Haloalkane dehalogenases (HLDs) convert 1,2-DCP to 2-chloro-1-propanol or 1-chloro-2-propanol. These dehalogenases belong to the α/β-hydrolase fold superfamily.[6]

-

Subsequent Steps: The resulting chloroalcohols are further metabolized through pathways involving alcohol and aldehyde dehydrogenases.

Oxidative Degradation (Cometabolism)

Certain aerobic bacteria can cometabolically degrade 1,2-DCP using powerful oxidative enzymes like monooxygenases.

-

Key Microorganisms: Propane-oxidizing bacteria, such as Rhodococcus ruber and Rhodococcus aetherivorans, and methanotrophs expressing soluble methane monooxygenase (sMMO) can co-oxidize 1,2-DCP.[1][3][7]

-

Key Enzymes: Propane monooxygenase (PrMO) and soluble methane monooxygenase (sMMO) initiate the degradation by incorporating an oxygen atom into the 1,2-DCP molecule.[8][9] This leads to the formation of unstable intermediates that can be further degraded.

Quantitative Data on 1,2-DCP Biodegradation

The efficiency of 1,2-DCP biodegradation is influenced by various factors including the microbial species, electron donors/acceptors, and environmental conditions.

| Condition | Microorganism/Consortium | Degradation Rate/Efficiency | Intermediate(s) | Final Product | Reference(s) |

| Anaerobic | |||||

| Sediment-free enrichment culture | Dehalogenimonas sp. | 5 nmol/min/mg of protein | None detected | Propene | [2] |

| Continuous flow fluidized bed reactor | Anaerobic enrichment culture from Saale River sediment | >90% removal at loading rates up to 700 µmol/(L·d) | Not specified | Not specified | [10][11] |

| Pure cultures | Dehalogenimonas alkenigignens & D. lykanthroporepellens | Dechlorination at initial concentrations up to 4.0 mM | None specified | Propene | [12] |

| Aerobic (Cometabolic) | |||||

| Pure cultures grown on isobutane | Rhodococcus ruber ENV425 & Rhodococcus aetherivorans ENV493 | Degrade 1,2-DCP much faster than 1,2,3-TCP | Not specified | Not specified | [1][7] |

| Propane-oxidizing bacteria | Mycobacterium vaccae JOB5 | High degradation rate of 1,2,3-TCP, also active on 1,2-DCP | Not specified | Not specified | [8] |

Experimental Protocols

Enrichment and Isolation of 1,2-DCP Degrading Microorganisms

Objective: To enrich and isolate microorganisms capable of degrading 1,2-DCP from environmental samples.

Protocol:

-

Sample Collection: Collect soil or sediment samples from a site with a history of contamination with chlorinated solvents.

-

Medium Preparation: Prepare a mineral salt medium (MSM) appropriate for either anaerobic or aerobic conditions.[13] For anaerobic cultures, the medium should be reduced and prepared under an anaerobic atmosphere (e.g., N₂/CO₂).

-

Enrichment Cultures: Inoculate the prepared medium with the environmental sample. Add 1,2-DCP as the primary carbon and energy source (for direct degradation) or as a co-contaminant with a suitable growth substrate (for cometabolism, e.g., propane for aerobic cultures).

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 25-30°C in the dark).

-

Monitoring: Periodically analyze the headspace or liquid phase for the disappearance of 1,2-DCP and the appearance of degradation products using gas chromatography (GC).

-

Subculturing: Transfer aliquots of cultures showing significant degradation to fresh medium. Repeat this process several times to enrich for the desired microorganisms.

-

Isolation: Isolate pure cultures from the final enrichment by plating on solid medium (if applicable) or by using dilution-to-extinction methods for obligate anaerobes.

Analytical Method for 1,2-DCP and Metabolites

Objective: To quantify the concentration of 1,2-DCP and its degradation products in experimental samples.

Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Liquid Samples: For aqueous samples, use a purge-and-trap system for volatile compounds. Alternatively, perform a liquid-liquid extraction with a suitable solvent (e.g., pentane or hexane).

-

Headspace Samples: Directly inject a known volume of the headspace gas from sealed vials into the GC.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 2 minutes.[14]

-

Mass Spectrometer: Operate the MS in either full scan mode for identification of unknown metabolites or selected ion monitoring (SIM) mode for sensitive quantification of target compounds.[15]

-

-

Quantification: Prepare a standard curve using known concentrations of 1,2-DCP and any available standards for its metabolites.

Haloalkane Dehalogenase Activity Assay

Objective: To measure the activity of haloalkane dehalogenases in cell-free extracts or purified enzyme preparations.

Protocol (Colorimetric Assay):

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-SO₄, pH 9.4). Add the cell-free extract or purified enzyme.

-

Substrate Addition: Start the reaction by adding 1,2-DCP to the mixture.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Halide Detection: Stop the reaction and measure the released chloride ions. A common method involves the formation of a colored complex with mercuric thiocyanate and ferric nitrate, which can be measured spectrophotometrically.[16]

-

Alternative Fluorescence Assay: A highly sensitive method involves the use of hydrogen peroxide and a haloperoxidase to activate the released halides, which are then detected with a fluorogenic probe like aminophenyl fluorescein.[17]

Conclusion

The biodegradation of 1,2-dichloropropane is a complex process involving diverse microbial pathways under both anaerobic and aerobic conditions. Anaerobic reductive dechlorination, particularly through dichloroelimination by specialized bacteria like Dehalococcoides and Dehalogenimonas, appears to be a more efficient and direct route to detoxification. Aerobic degradation is typically slower and often relies on cometabolism by microorganisms with broad-specificity oxygenases. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate these pathways and develop robust bioremediation technologies for 1,2-DCP contaminated sites. Future research should focus on optimizing conditions for enhanced biodegradation rates and exploring the synergistic effects of microbial consortia.

References

- 1. Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe.com [microbe.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iwaponline.com [iwaponline.com]

- 12. Dehalogenimonas spp. can Reductively Dehalogenate High Concentrations of 1,2-Dichloroethane, 1,2-Dichloropropane, and 1,1,2-Trichloroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Molecular Characterization of Novel Chlorpyrifos and 3,5,6-trichloro-2-pyridinol-degrading Bacteria from Sugarcane Farm Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ddd.uab.cat [ddd.uab.cat]

- 15. ysi.com [ysi.com]

- 16. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 17. An Ultrasensitive Fluorescence Assay for the Detection of Halides and Enzymatic Dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3-Dichloropropene Cis and Trans Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the cis and trans isomers of 1,3-dichloropropene. The information is presented to facilitate comparison and understanding of how the geometric isomerism of this compound influences its physical behavior. This document includes a comparative data table, detailed descriptions of general experimental protocols for determining these properties, and a visualization of the relationship between molecular structure and boiling point.

Core Physical Properties

The cis and trans isomers of 1,3-dichloropropene, while sharing the same chemical formula (C₃H₄Cl₂), exhibit distinct physical properties due to their different spatial arrangements. These differences are primarily driven by variations in their molecular polarity and symmetry. The trans isomer is generally more stable, while the cis isomer possesses a significant dipole moment, which influences its intermolecular forces and, consequently, its physical characteristics.[1][2]

Data Presentation

The following table summarizes the key physical properties of cis- and trans-1,3-dichloropropene, with data compiled from various scientific sources.

| Physical Property | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene |

| Molecular Weight ( g/mol ) | 110.97 | 110.97 |

| Boiling Point (°C) | 104[3][4][5][6] | 112[3][4][5][6] |

| Melting Point (°C) | -84.5[5] | < -50[3] |

| Density (g/mL at 25°C) | 1.225[7][8] | 1.224[5] |

| Vapor Pressure (mmHg at 25°C) | 34.3[3] | 23.0[3] |

| Water Solubility (mg/L at 25°C) | 2,180[3][9] | 2,320[3][9] |

| Refractive Index (n20/D) | 1.4675[7][8] | 1.4682[10] |

| Log Kow | 2.06[9] | 2.03[10] |

Experimental Protocols

The determination of the physical properties listed above is achieved through established experimental methodologies. While specific instrumental parameters may vary, the fundamental principles of these techniques are outlined below.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of an organic liquid is the capillary method.[11]

Methodology:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or an aluminum block to ensure uniform heating.[10]

-

As the temperature rises, the air trapped in the capillary tube is expelled and replaced by the vapor of the liquid.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure inside the capillary has exceeded the atmospheric pressure.[11]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure of the liquid is equal to the external pressure.

Density Determination

The density of a liquid is its mass per unit volume. The gravimetric buoyancy technique, based on Archimedes' principle, is a precise method for determining the density of liquids.[12]

Methodology:

-

A reference body of a known volume, typically a glass sinker, is first weighed in the air.[12]

-

The sinker is then fully submerged in the liquid sample, and its apparent mass is measured.[12]

-

The difference between the mass in air and the apparent mass in the liquid gives the mass of the displaced liquid.

-

The density of the liquid is calculated by dividing the mass of the displaced liquid by the known volume of the sinker.

Alternatively, a pycnometer, a flask with a precisely known volume, can be used. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is the mass of the liquid divided by the volume of the pycnometer.

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[13] The relationship between vapor pressure and temperature can be investigated using a gas pressure sensor and a temperature probe.

Methodology:

-

A small amount of the liquid is placed in a sealed flask equipped with a pressure sensor and a temperature probe.[14]

-

The flask is immersed in a water bath to control the temperature.[14]

-

The total pressure inside the flask is the sum of the vapor pressure of the liquid and the pressure of the air initially present.[14]

-

By measuring the total pressure at different temperatures and subtracting the partial pressure of the air (which can be calculated using the ideal gas law based on the initial conditions), the vapor pressure of the liquid at each temperature can be determined.[14]

Water Solubility Determination

The solubility of an organic compound in water is typically determined by the shake-flask method.

Methodology:

-

An excess amount of the 1,3-dichloropropene isomer is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The mixture is then allowed to stand undisturbed to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved organic material is included.

-

The concentration of the dissolved 1,3-dichloropropene in the aqueous sample is then determined using an appropriate analytical technique, such as gas chromatography (GC).

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using a refractometer, such as an Abbe refractometer.

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is enclosed, and a light source is directed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C, and using a specific wavelength of light, usually the sodium D-line (589 nm).

Mandatory Visualization

The difference in the boiling points of the cis and trans isomers of 1,3-dichloropropene can be attributed to the difference in their molecular polarity. The cis isomer has a net dipole moment, leading to stronger dipole-dipole intermolecular forces, which require more energy to overcome for the liquid to boil. The trans isomer, being more symmetrical, has a near-zero or very small dipole moment, resulting in weaker intermolecular forces.

Caption: Boiling point differences in 1,3-dichloropropene isomers.

References

- 1. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]

- 2. How does cis and trans isomer differ from one another class 12 chemistry CBSE [vedantu.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. jove.com [jove.com]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. Vapor pressure - Wikipedia [en.wikipedia.org]

- 14. bellevuecollege.edu [bellevuecollege.edu]

The Rise and Regulation of Dichloropropanes: An In-depth Technical Guide to their Use as Industrial Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropropanes, a class of chlorinated hydrocarbons, have played a significant, albeit controversial, role in the chemical industry as versatile and effective solvents. This technical guide provides a comprehensive overview of the discovery, development, industrial applications, and toxicological profiles of the primary isomers, 1,2-dichloropropane and 1,3-dichloropropane. It details their physicochemical properties, outlines experimental protocols for their synthesis and analysis, and discusses the environmental and health concerns that have led to the decline of their widespread use. This document serves as a critical resource for professionals in research and development, offering in-depth technical information and methodologies relevant to the study and handling of these chlorinated solvents.

Introduction: A Historical Perspective on Chlorinated Solvents

The advent of the petrochemical industry in the early 20th century heralded a new era of chemical manufacturing, with companies like Dow Chemical pioneering the production of a wide array of chlorinated solvents.[1][2][3] The initial development of these compounds was driven by the need for effective, non-flammable solvents for various industrial applications, including metal degreasing, dry cleaning, and chemical synthesis.[4][5] While the broader history of chlorinated solvents began in the 19th century, the large-scale production and application of dichloropropanes emerged as a byproduct of the growing propylene market.[4][6]

Initially valued for their excellent solvency power, dichloropropanes, particularly 1,2-dichloropropane (also known as propylene dichloride), found utility in numerous industrial processes.[7][8][9] However, growing awareness of their environmental persistence and potential health risks, including carcinogenicity, led to increased scrutiny and regulation, significantly curtailing their use in many applications.[3][10] This guide delves into the technical specifics of dichloropropanes, providing the detailed information necessary for understanding their properties, applications, and the safety considerations essential for their handling.

Physicochemical Properties of Dichloropropane Isomers

The solvent capabilities of dichloropropanes are dictated by their molecular structure and resulting physical and chemical properties. The two primary isomers, 1,2-dichloropropane and 1,3-dichloropropane, exhibit distinct characteristics that influence their suitability for different applications.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of 1,2-dichloropropane and 1,3-dichloropropane, providing a basis for comparison and for understanding their behavior as solvents.

Table 1: Physicochemical Properties of 1,2-Dichloropropane

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆Cl₂ | [9] |

| Molecular Weight | 112.98 g/mol | [9] |

| Appearance | Colorless liquid | [9] |

| Odor | Chloroform-like | [7][9] |

| Boiling Point | 96.4 °C | [11] |

| Melting Point | -100.4 °C | [11] |

| Density | 1.156 g/cm³ at 20 °C | [11] |

| Vapor Pressure | 42 mmHg at 20 °C | [7] |

| Water Solubility | 2.7 g/L at 20 °C | [11] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.99 | [11] |

| Hansen Solubility Parameters (δD, δP, δH) | 18, 8.2, 3 | [12] |

Table 2: Physicochemical Properties of 1,3-Dichloropropane

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆Cl₂ | [1][10] |

| Molecular Weight | 112.986 g/mol | [10] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, Chloroform-like | [1][13] |

| Boiling Point | 120.4 °C | [13] |

| Melting Point | -99.5 °C | [13] |

| Density | 1.189 g/cm³ at 20 °C | [13] |

| Vapor Pressure | 24 mmHg at 20-25 °C | [13] |

| Water Solubility | 0.8 g/L at 20 °C | [13] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.0 | [1] |

| Hansen Solubility Parameters (δD, δP, δH) | 18, 8.2, 3 | [12] |

Synthesis and Industrial Production

Dichloropropanes are primarily synthesized through the chlorination of propylene, a readily available feedstock from the petrochemical industry. The specific isomer produced can be controlled by the reaction conditions.

Synthesis of 1,2-Dichloropropane